1-Bromopentane-1-d1

Description

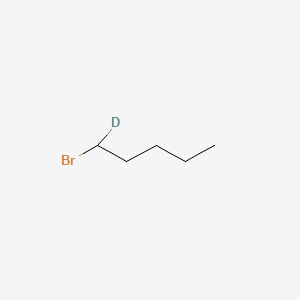

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-deuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromopentane 1 D1

Strategies for Carbon-Deuterium Bond Formation at the C-1 Position

The precise installation of a deuterium (B1214612) atom at the first carbon of the pentyl chain in 1-bromopentane (B41390) requires specific synthetic strategies. These methods often involve the transformation of a precursor molecule where the C-1 position is primed for deuteration.

Classical Dehalogenation-Deuteration Protocols with D2O

One of the most direct conceptual approaches to synthesizing 1-Bromopentane-1-d1 involves the dehalogenation of a dihalo-precursor in the presence of a deuterium source. While a specific protocol for 1,1-dibromopentane (B15482941) leading to this compound is not extensively detailed in readily available literature, the general principle of such a transformation is well-established. This method would typically involve the selective reduction of one bromine atom from 1,1-dibromopentane and its replacement with a deuterium atom from deuterium oxide (D₂O).

The reaction would likely proceed via an organometallic intermediate. For instance, reaction of 1,1-dibromopentane with a metal such as zinc would generate an organozinc species. Subsequent quenching of this intermediate with D₂O would then introduce the deuterium atom at the C-1 position. The challenge in this approach lies in achieving high selectivity for mono-deuteration over complete dehalogenation or the formation of other byproducts.

Reductive Deuteration of Precursor Halides

A more versatile and widely applicable strategy involves the reductive deuteration of a suitable precursor, typically an acyl chloride, to form a deuterated alcohol, which is then converted to the final alkyl bromide. This two-step sequence allows for precise control over the position of deuterium incorporation.

For the synthesis of this compound, the precursor would be pentanoyl chloride. A modern and effective method for the reductive deuteration of acyl chlorides utilizes samarium(II) iodide (SmI₂) in the presence of D₂O. This reaction proceeds through a four-electron transfer process. The acyl chloride is converted to a ketyl radical intermediate, which then undergoes further reduction and quenching by D₂O to yield the α,α-dideuterio alcohol. To obtain the mono-deuterated species, a modified approach or a different starting material would be necessary, or a subsequent controlled oxidation would be required. However, for the purpose of creating a C-D bond at C-1, this method provides a powerful tool for generating the deuterated alcohol precursor, pentan-1-d1-ol.

Once pentan-1-d1-ol is synthesized, it can be readily converted to this compound using standard brominating agents such as phosphorus tribromide (PBr₃) or by the reaction with sodium bromide and sulfuric acid.

Table 1: Reductive Deuteration of Pentanoyl Chloride Precursor

| Step | Reactant | Reagents | Product | Key Transformation |

| 1 | Pentanoyl chloride | SmI₂, D₂O | Pentan-1,1-d2-ol | Reduction of acyl chloride and incorporation of two deuterium atoms. |

| 2 | Pentan-1-d1-ol (hypothetical) | PBr₃ or NaBr/H₂SO₄ | This compound | Conversion of the deuterated alcohol to the alkyl bromide. |

Note: The SmI₂/D₂O method typically yields dideuterated alcohols. Achieving mono-deuteration would require a modified substrate or conditions.

Electrochemical Approaches to Deuterated Alkyl Halide Synthesis

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical reductions for the synthesis of deuterated compounds. These techniques utilize an electric current to drive the reduction of organic halides, with D₂O serving as an economical deuterium source.

Electrocatalytic Dehalogenative Deuteration Mechanisms

The electrochemical dehalogenative deuteration of an appropriate precursor, such as 1,1-dibromopentane, would proceed via the transfer of electrons from the cathode to the substrate. This process generates a radical anion, which then fragments to lose a bromide ion, forming a carbon-centered radical. This radical can then be further reduced to a carbanion, which is subsequently quenched by D₂O to form the C-D bond.

Role of Organozinc Intermediates in Electrochemical Routes

While direct electrochemical reduction is a viable pathway, the formation of organometallic intermediates can also play a role in certain electrochemical setups. For instance, using a sacrificial zinc anode could lead to the in-situ formation of organozinc species. These intermediates can then be deuterated upon reaction with D₂O. The involvement of organozinc intermediates can sometimes offer different selectivity and reactivity compared to the direct reduction pathway.

Photo-Induced Deuteration Reactions

Photochemical methods provide another avenue for the synthesis of deuterated alkyl halides, often proceeding under mild conditions. These reactions typically involve the generation of a radical intermediate from the alkyl halide precursor upon irradiation with light.

A general and effective photoinduced dehalogenative deuteration method for a diverse array of alkyl halides has been developed, employing D₂O as the deuterium source. This process is often facilitated by a photocatalyst and a halogen-atom transfer reagent. For the synthesis of this compound, one could envision starting from 1,1-dibromopentane. The photo-excited catalyst would initiate a single-electron transfer, leading to the formation of a radical intermediate at the C-1 position, which is then quenched by D₂O. The success of this approach would depend on the selective cleavage of one C-Br bond and efficient trapping of the resulting radical by the deuterium source. This method has shown broad scope and excellent tolerance for various functional groups, making it a promising strategy for the synthesis of specifically labeled compounds like this compound.

Table 2: Summary of Synthetic Approaches for this compound

| Methodology | Precursor | Key Reagents/Conditions | Advantages |

| Classical Dehalogenation-Deuteration | 1,1-Dibromopentane | Metal (e.g., Zn), D₂O | Conceptually direct |

| Reductive Deuteration of Precursor Halide | Pentanoyl chloride | SmI₂, D₂O; then PBr₃ | Well-established for deuterated alcohols |

| Electrochemical Dehalogenative Deuteration | 1,1-Dibromopentane | Electric current, D₂O | Green, efficient, uses economical D₂O |

| Photo-Induced Deuteration | 1,1-Dibromopentane | Photocatalyst, light, D₂O | Mild reaction conditions, broad scope |

Phosphine-Mediated Halogen-Atom Transfer in Deuteration

A robust method for the synthesis of deuterated compounds like this compound is through the dehalogenative deuteration of the corresponding dihalide or the direct deuteration of a suitable precursor via halogen-atom transfer (XAT). Phosphine-mediated protocols have emerged as a powerful tool in this context. This strategy utilizes a photocatalyst and a phosphine (B1218219), such as tricyclohexylphosphine (B42057) (PCy₃), to facilitate the transfer of a halogen atom, which subsequently allows for the introduction of a deuterium atom from a deuterium source like heavy water (D₂O).

The general mechanism involves the photo-induced generation of a phosphoranyl radical. This radical is capable of abstracting a halogen atom from an alkyl halide. The resulting alkyl radical is then quenched by a deuterium atom from the deuterium source to yield the desired deuterated product. This process is advantageous due to its mild reaction conditions and the use of inexpensive and readily available D₂O as the deuterium source. The reaction demonstrates broad applicability to a wide range of unactivated primary, secondary, and tertiary alkyl bromides and chlorides, consistently producing good to excellent yields and high percentages of deuterium incorporation.

Research has shown that the choice of phosphine mediator is crucial for the success of the reaction. While tricyclohexylphosphine gives excellent results, other phosphines like tris(4-methoxyphenyl)phosphine (B1294419) and triphenylphosphine (B44618) have been found to be less effective. The optimization of reaction conditions, including the photocatalyst, solvent, and light source, is essential for maximizing the yield and deuterium incorporation.

Table 1: Optimized Conditions for Phosphine-Mediated Dehalogenative Deuteration

| Parameter | Optimal Condition |

|---|---|

| Halogen-Atom Transfer Reagent | Tricyclohexylphosphine (PCy₃) |

| Deuterium Source | D₂O |

| Solvent | CH₃CN/D₂O (5:1, v/v) |

| Light Source | 455 nm light irradiation |

| Atmosphere | Argon |

| Temperature | Room Temperature |

This table summarizes the optimized reaction conditions for the photocatalytic, phosphine-mediated dehalogenative deuteration of unactivated alkyl halides.

Radical Processes in Photo-Induced Deuterium Incorporation

The underlying principle of photo-induced deuterium incorporation into molecules like this compound lies in the generation and subsequent reaction of radical intermediates. These processes are often initiated by visible light, which excites a photocatalyst, setting off a chain of electron or atom transfer events. Specifically, in the context of synthesizing deuterated alkyl bromides, a key step is the homolytic cleavage of the carbon-bromine bond, which is facilitated by a process known as halogen-atom transfer (XAT).

In these radical-chain pathways, a radical species, generated photochemically, abstracts the bromine atom from the alkyl bromide (e.g., 1,1-dibromopentane or 1-bromopentane). This generates a pentyl radical, which can then be trapped by a deuterium donor to form the C-D bond at the C-1 position. The efficiency and selectivity of this process are highly dependent on the nature of the radical initiator and the deuterium source.

Various radical-based methods have been developed, including those utilizing thiyl radicals or silyl (B83357) radicals under visible-light irradiation. For instance, a thiyl radical can be generated from a disulfide precursor and can effectively mediate the halogen-atom transfer from an alkyl bromide. This approach has been shown to be effective for a range of primary, secondary, and tertiary alkyl bromides, providing the deuterated products in good to excellent yields. Similarly, photo-induced silyl radicals can also facilitate this transformation. These metal-free approaches are attractive due to their mild conditions and broad functional group tolerance.

Stereoselective Synthesis of Deuterated Analogs at the C-1 Position

While the previously mentioned methods are highly effective for deuterium incorporation, achieving stereoselectivity in the synthesis of chiral deuterated compounds requires a different strategic approach. For a molecule like this compound, where the C-1 position becomes a stereocenter upon deuteration (containing H, D, Br, and the butyl chain), stereoselective synthesis is of significant interest.

A practical route to enantiomerically enriched C-1 deuterated compounds often begins with a prochiral precursor, such as a C-1 deuterated aldehyde. The synthesis of C-1 deuterated aldehydes, like pentanal-1-d1, can be achieved with high efficiency and high levels of deuterium incorporation (>95%) using N-heterocyclic carbene (NHC) catalysis. This method promotes a reversible hydrogen-deuterium exchange at the formyl position of the aldehyde using D₂O as the deuterium source.

Once the C-1 deuterated aldehyde is synthesized, it can be converted to the corresponding deuterated bromoalkane through standard organic transformations. This would typically involve a two-step sequence:

Reduction of the aldehyde: The deuterated aldehyde (pentanal-1-d1) is reduced to the corresponding primary alcohol (pentan-1-ol-1-d1). This can be achieved using a variety of reducing agents, such as sodium borohydride.

Conversion of the alcohol to the bromide: The resulting deuterated alcohol is then converted to this compound. This can be accomplished using common brominating agents like phosphorus tribromide or the sodium bromide/sulfuric acid method.

The stereochemistry of the final product in this sequence is determined during the reduction of the aldehyde, if a chiral reducing agent is used, or in a subsequent resolution step. This multi-step approach, starting from a readily available deuterated building block, provides a viable pathway for accessing stereochemically defined deuterated analogs at the C-1 position.

Mechanistic Investigations Utilizing 1 Bromopentane 1 D1

Kinetic Isotope Effects (KIEs) in Organic Reaction Pathways

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotope-labeled counterparts. slideshare.netwikipedia.org This effect is a cornerstone of mechanistic investigation, providing a window into the rate-determining step of a reaction. libretexts.orgyoutube.com The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to the heavy one (kD), can reveal whether a particular bond is broken in the slowest step of the reaction. libretexts.org

Primary Kinetic Isotope Effects on C-Br Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. libretexts.orggithub.io In the context of 1-bromopentane-1-d1, a significant primary KIE would be expected in reactions where the carbon-bromine (C-Br) bond is cleaved in the rate-limiting step. This is because the C-D bond has a lower zero-point energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, the deuterated compound will react more slowly, leading to a kH/kD ratio greater than 1. github.io For example, in an E2 elimination reaction where the C-H (or C-D) bond is broken concurrently with the C-Br bond in the rate-determining step, a substantial primary KIE is anticipated. princeton.edu

Secondary Kinetic Isotope Effects at the Deuterated Center

Secondary kinetic isotope effects occur when the isotopically labeled bond is not directly broken in the rate-determining step. wikipedia.orggithub.io These effects are typically smaller than primary KIEs but can still provide valuable information about changes in the local environment of the isotopic label during the reaction. princeton.edu For this compound, a secondary KIE at the deuterated carbon can help distinguish between different reaction pathways. For instance, a change in hybridization at the carbon atom from sp3 in the reactant to sp2 in the transition state can lead to a normal secondary KIE (kH/kD > 1), typically in the range of 1.1-1.2. github.io Conversely, a change from sp2 to sp3 hybridization results in an inverse secondary KIE (kH/kD < 1). github.io

Elucidation of Nucleophilic Substitution Mechanisms (SN1 vs. SN2)

The use of this compound is instrumental in differentiating between SN1 and SN2 nucleophilic substitution mechanisms.

SN2 Reactions: In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs in a single, concerted step. masterorganicchemistry.comsavemyexams.com For this compound, since the C-D bond is not broken in this process, a primary KIE is not expected. However, a small secondary KIE may be observed due to steric effects or changes in hyperconjugation in the transition state. princeton.edu

SN1 Reactions: The SN1 reaction proceeds through a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comsavemyexams.com The formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.com In the case of this compound, the C-D bond is not broken during this step, so no primary KIE is expected. However, a small normal secondary KIE is often observed. This is attributed to hyperconjugation, where the C-H (or C-D) bond helps to stabilize the adjacent positive charge on the carbocation. princeton.edu Since the C-H bond is a better electron donor than the C-D bond, the non-deuterated compound reacts slightly faster.

| Reaction Type | Expected KIE with this compound | Mechanistic Insight |

| SN1 | Small normal secondary KIE (kH/kD > 1) | C-D bond not broken in rate-determining step; stabilization of carbocation intermediate via hyperconjugation. princeton.edu |

| SN2 | No significant KIE (kH/kD ≈ 1) | C-D bond not broken in the single concerted step. |

Analysis of Elimination Reaction Mechanisms (E1 vs. E2)

Similarly, this compound can be used to distinguish between E1 and E2 elimination pathways.

E2 Reactions: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. iitk.ac.inmasterorganicchemistry.com If the deuterium (B1214612) in this compound is at a position where it would be abstracted by the base in the rate-determining step, a significant primary KIE would be observed. princeton.edu

E1 Reactions: The E1 reaction is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. iitk.ac.inmasterorganicchemistry.com In a subsequent fast step, a base removes a proton from an adjacent carbon to form the alkene. iitk.ac.in Since the C-D bond in this compound is not broken in the rate-determining step, a primary KIE is not expected. princeton.edu A small secondary KIE may be observed due to hyperconjugative stabilization of the carbocation intermediate, similar to the SN1 reaction. princeton.edu

| Reaction Type | Expected KIE with this compound | Mechanistic Insight |

| E1 | Small normal secondary KIE (kH/kD > 1) | C-D bond not broken in rate-determining step; carbocation intermediate formed. princeton.edu |

| E2 | Significant primary KIE (kH/kD > 1) | C-D bond is broken in the rate-determining step. princeton.edu |

Deuterium Labeling as a Probe for Reaction Intermediates

Isotopic labeling, including the use of this compound, is a powerful technique for tracing the fate of atoms throughout a chemical reaction and identifying the formation of intermediates. csbsju.edu By determining the position of the deuterium atom in the products, chemists can deduce whether rearrangements or other unexpected transformations have occurred. For example, in reactions that may proceed through a carbocation intermediate, the observation of deuterium scrambling—where the deuterium atom moves to a different position in the product molecule—can provide strong evidence for the existence of that intermediate and potential hydride or alkyl shifts. youtube.com

Solvent Isotope Effects in Reaction Kinetics

The choice of solvent can significantly impact reaction rates, and using a deuterated solvent in conjunction with a deuterated substrate like this compound can provide further mechanistic details. libretexts.org This is known as the solvent isotope effect. nih.gov Replacing a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD) can alter the rates of reactions where the solvent is involved as a nucleophile, a proton donor or acceptor, or in stabilizing the transition state. libretexts.orgchem-station.com For instance, a change in the reaction rate when moving from a protic to a deuterated protic solvent can indicate the involvement of the solvent's exchangeable protons in the rate-determining step. nih.gov These experiments, especially when combined with substrate KIEs, offer a more complete picture of the reaction mechanism. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis of 1 Bromopentane 1 D1

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for elucidating the structural and conformational properties of 1-bromopentane-1-d1. The selective deuteration at the C1 position introduces a unique vibrational probe that is highly sensitive to the local molecular environment.

Infrared (IR) Spectroscopy of C-D Stretching and CHD Rocking Vibrations

The introduction of a deuterium (B1214612) atom on the first carbon of the pentyl chain creates isolated carbon-deuterium (C-D) stretching and carbon-hydrogen-deuterium (CHD) rocking vibrations. These vibrations are particularly valuable because their frequencies are shifted away from the dense C-H stretching and CH₂ rocking regions, respectively, minimizing spectral overlap and allowing for clearer analysis.

Research has shown that the isolated C-D stretching vibrations in selectively monodeuterated alkyl chains are powerful probes for studying conformational states. researchgate.net For this compound, the C-D stretching wavenumbers are observed in the 2130–2230 cm⁻¹ region. researchgate.net The precise frequency within this range is highly dependent on the local conformation of the alkyl chain. Similarly, the CHD rocking vibrations provide useful key bands for conformational studies. researchgate.netresearchgate.net The analysis of these specific vibrational modes allows for an unambiguous assignment of bands to different molecular conformers. researchgate.net

Raman Spectroscopy for Conformational Polymorphism Analysis

Raman spectroscopy is a highly effective technique for identifying and characterizing different crystalline phases, or polymorphs, of a substance. nih.govspectroscopyonline.com 1-Bromopentane (B41390) exhibits conformational polymorphism in its crystalline solid state, meaning it can exist in different stable conformations which pack into distinct crystal lattices. researchgate.net This property is crucial for the detailed vibrational analysis of this compound.

By studying the Raman spectra of these different solid phases at low temperatures, specific vibrational bands can be definitively assigned to particular molecular conformations (e.g., trans or gauche arrangements of the carbon backbone). researchgate.net The low-wavenumber region of the Raman spectrum (typically below 400 cm⁻¹) is especially sensitive to lattice vibrations (phonons) and provides a unique fingerprint for each polymorphic form, facilitating their discrimination. nih.gov This ability to isolate and identify individual conformers in the solid state is essential for accurately correlating vibrational frequencies with specific molecular geometries. researchgate.net

Correlation of Vibrational Signatures with Local Alkyl Chain Conformation

A primary goal of studying this compound is to establish a clear correlation between its vibrational signatures and the local conformation of the alkyl chain. researchgate.netresearchgate.net The frequencies of the isolated C-D stretching and CHD rocking vibrations are sensitive to the dihedral angles of the carbon backbone in the immediate vicinity of the C-D bond.

Studies on selectively monodeuterated species of 1-bromopentane have demonstrated that the C-D stretching vibrations yield distinct wavenumbers depending on both the position of the deuterium and the local conformation. researchgate.net For instance, the conformation around the C1-C2 bond can be either trans (T) or gauche (G). Each conformation gives rise to a unique C-D stretching frequency. By leveraging the conformational polymorphism of 1-bromopentane, researchers can make unambiguous assignments of these observed vibrational bands to specific conformers. researchgate.net This provides a reliable method for determining the conformational state of alkyl chains in various physical states. acs.org

Table 1: Conformational Dependence of Isolated C-D Stretching Frequencies in this compound

| Local Conformation (Cα-Cβ) | C-D Stretching Frequency (cm⁻¹) |

| Trans (T) | Varies from Gauche |

| Gauche (G) | Varies from Trans |

Note: Specific frequency values are determined by experimental analysis of different conformers trapped in the polymorphic crystalline states. The key finding is that different local conformations result in measurably different C-D stretching frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

NMR spectroscopy provides complementary information to vibrational techniques, offering detailed insights into the electronic environment, connectivity, and dynamics of the molecule.

Deuterium NMR (²H NMR) for Site-Specific Analysis

Deuterium (²H) NMR is a powerful technique that specifically targets the deuterated site within a molecule. numberanalytics.com Since the natural abundance of deuterium is very low, a ²H NMR spectrum of this compound will show a signal exclusively from the deuterium atom at the C1 position. huji.ac.il This high degree of selectivity allows for the direct and unambiguous study of the local environment at this specific site without interference from the numerous protons elsewhere in the molecule. numberanalytics.com

The deuterium nucleus has a nuclear spin of I=1, which differs from the proton's spin of I=1/2. This results in broader signals in ²H NMR spectra compared to ¹H NMR. huji.ac.il The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, but the line width can provide information about molecular dynamics and the local electric field gradient at the C-D bond. huji.ac.il This makes ²H NMR particularly useful for studying molecular mobility and interactions in various states, such as in liquid crystals or solids. numberanalytics.com

Advanced Carbon-13 and Proton NMR Techniques with Deuterium Decoupling

The presence of a single deuterium atom significantly alters both the ¹H and ¹³C NMR spectra, and modern NMR techniques can exploit these changes for structural elucidation.

In a standard ¹H NMR spectrum of this compound, the signal corresponding to the proton on the first carbon (the α-proton) would be absent. Furthermore, the signal for the protons on the adjacent C2 carbon, which would normally be split by the α-proton, will show a simplified splitting pattern.

In ¹³C NMR spectroscopy, spectra are typically acquired with broadband proton decoupling, a technique that removes the splitting effect of attached protons, causing each unique carbon signal to appear as a singlet. libretexts.orgcrunchchemistry.co.uk However, the carbon atom bonded to the deuterium (C1) will behave differently. Because deuterium has a spin of 1, it splits the C1 signal into a triplet (a 1:1:1 pattern), which is a clear indicator of direct C-D bonding. oregonstate.edu This effect is readily observed in the ¹³C NMR spectrum of deuterated solvents like CDCl₃. libretexts.orgoregonstate.edu The other four carbon atoms in the chain (C2-C5) will appear as sharp singlets in a proton-decoupled spectrum. This combination of effects allows for the unequivocal assignment of the C1 signal.

Table 2: Expected ¹³C NMR Signal Multiplicities for 1-Bromopentane vs. This compound (with ¹H Decoupling)

| Carbon Atom | Multiplicity in 1-Bromopentane | Expected Multiplicity in this compound |

| C1 | Singlet | Triplet (due to C-D coupling) |

| C2 | Singlet | Singlet |

| C3 | Singlet | Singlet |

| C4 | Singlet | Singlet |

| C5 | Singlet | Singlet |

Application of Advanced Spectroscopic Data Analysis Techniques

The raw data obtained from advanced spectroscopic techniques, such as high-resolution infrared and Raman spectroscopy, often consist of complex spectra with numerous overlapping peaks and subtle variations. To extract meaningful information regarding the conformational landscape of molecules like this compound, sophisticated data analysis methodologies are required. numberanalytics.com These techniques are essential for resolving convoluted spectral features, identifying patterns related to specific conformers, and quantifying their relative populations. The application of multivariate statistical methods and computational modeling, such as curve fitting, allows for a deeper and more quantitative interpretation of the spectroscopic data than what is achievable through simple visual inspection. numberanalytics.comunimelb.edu.au

Multivariate Statistical Methods in Spectral Interpretation

The vibrational spectra of this compound present a high degree of complexity due to the presence of multiple conformers, each with a unique spectral signature. Multivariate statistical methods are powerful tools for analyzing such large and complex datasets, enabling the identification of subtle patterns and correlations that are not readily apparent. leidenuniv.nl Techniques like Principal Component Analysis (PCA) are particularly useful in this context. researchgate.net

PCA is a chemometric technique that reduces the dimensionality of a dataset while retaining most of the original variance. researchgate.net In the analysis of spectroscopic data, a set of spectra recorded under varying conditions (e.g., temperature or physical state) can be decomposed into a few principal components (PCs). Each PC represents a significant source of variation in the data. For this compound, these variations are primarily linked to the conformational changes affecting the vibrational modes, especially the C-D stretching and CHD rocking vibrations. researchgate.net

By plotting the scores of the first few PCs against each other, spectra with similar characteristics will cluster together. This allows for the differentiation of spectra corresponding to different dominant conformers or mixtures of conformers. researchgate.net For instance, spectra of crystalline solid phases, which exhibit conformational polymorphism, can be distinguished from the liquid phase where multiple conformers coexist in equilibrium. researchgate.net This approach has proven effective in distinguishing isomers based on their mass spectral data, and the same principle applies to discerning conformers from vibrational spectra. researchgate.net

Table 1: Hypothetical Principal Component Analysis (PCA) Scores for Vibrational Spectra of this compound Under Different Conditions

This interactive table illustrates how PCA can be used to group spectra. Samples with similar conformational compositions will have close scores on the principal components.

| Sample ID | Physical State | Temperature (K) | PC1 Score | PC2 Score | Inferred Conformer Group |

| S01 | Liquid | 298 | 0.5 | 1.2 | Mixture (Trans/Gauche) |

| S02 | Liquid | 273 | 0.3 | 0.9 | Mixture (Trans/Gauche) |

| S03 | Solid | 100 | -2.1 | -0.5 | Crystalline Form I (Primarily Trans) |

| S04 | Solid | 100 | -2.3 | -0.4 | Crystalline Form I (Primarily Trans) |

| S05 | Solid (Annealed) | 120 | 1.5 | -1.8 | Crystalline Form II (Primarily Gauche) |

| S06 | Solid (Annealed) | 120 | 1.7 | -1.9 | Crystalline Form II (Primarily Gauche) |

Curve Fitting and Modeling for Spectroscopic Data

Curve fitting, also known as spectral deconvolution, is a critical technique for the quantitative analysis of complex, overlapping spectral bands. spectroscopyonline.comnieto.pl In the infrared and Raman spectra of this compound, the C-D stretching region is particularly informative for conformational analysis. researchgate.netacs.org However, the bands corresponding to different conformers (e.g., Trans-Trans, Trans-Gauche, etc., with respect to the C-C-C-C and C-C-C-Br dihedral angles) are often closely spaced and overlap significantly.

The curve fitting process involves modeling the experimental spectral contour as a sum of individual mathematical functions, each representing a single vibrational band. umd.edu Common functions used for this purpose include Gaussian, Lorentzian, and Voigt profiles, which effectively model the characteristic shapes of spectral peaks. nieto.pl By optimizing the parameters of these functions (position, height, and width), the composite experimental band can be resolved into its constituent components. libretexts.org

This deconvolution allows for the precise determination of the peak position and integrated intensity of each underlying band. The peak position is directly related to the vibrational frequency of a specific conformer, while the integrated intensity is proportional to the population of that conformer under the measured conditions. Software packages like Fityk are specifically designed for this type of detailed peak analysis. nieto.pl This quantitative information is invaluable for determining the relative energies and thermodynamic parameters of the different conformers. spectroscopyonline.com

Table 2: Example of Curve Fitting Results for the C-D Stretching Region in the Raman Spectrum of Liquid this compound

This interactive table shows hypothetical data from a spectral deconvolution. Each component corresponds to a distinct conformer, with its frequency and relative area (population) determined by the fit.

| Component | Peak Shape | Center Frequency (cm⁻¹) | Full Width at Half Maximum (FWHM) (cm⁻¹) | Relative Area (%) | Assigned Conformation |

| 1 | Voigt | 2155.3 | 8.5 | 45 | Trans-Trans (TT) |

| 2 | Voigt | 2162.1 | 9.2 | 35 | Trans-Gauche (TG) |

| 3 | Voigt | 2168.5 | 7.8 | 15 | Gauche-Trans (GT) |

| 4 | Voigt | 2175.0 | 9.5 | 5 | Gauche-Gauche (GG) |

Theoretical and Computational Chemistry Studies of 1 Bromopentane 1 D1

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 1-Bromopentane-1-d1, these methods can predict geometries, reaction pathways, and the influence of the deuterium (B1214612) isotope on reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometric and electronic properties of molecules. mdpi.comresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for haloalkanes due to its balance of accuracy and computational efficiency. nih.gov

For this compound, DFT calculations are used to optimize the ground-state geometry, predicting bond lengths, bond angles, and dihedral angles. The substitution of protium (B1232500) with deuterium has a minimal effect on the equilibrium geometry due to the small difference in mass, but it can influence zero-point vibrational energies, which can, in turn, affect reaction kinetics.

DFT is also instrumental in mapping out reaction pathways, such as nucleophilic substitution or elimination reactions, by locating and characterizing the transition state structures. For a reaction involving the C-Br bond, the transition state geometry reveals the extent of bond breaking and bond formation at the peak of the reaction energy barrier. The calculated energy of this transition state is crucial for predicting the reaction's activation energy. While systematic errors can occur in DFT calculations of haloalkane heats of formation, simple correction methods, such as Bond Additivity Corrections (BAC), can be applied to yield results in excellent agreement with experimental data. nih.gov

Table 1: Predicted Molecular Geometry of this compound (GA Conformer) using DFT (Note: These are typical values based on calculations for similar haloalkanes like 1-bromobutane (B133212) and may vary slightly for this compound.)

| Parameter | Predicted Value |

| C1–Br Bond Length | 1.959 Å |

| C1–D Bond Length | 1.09 Å |

| C1–C2 Bond Length | 1.513 Å |

| C2–C3 Bond Length | 1.526 Å |

| C3–C4 Bond Length | 1.540 Å |

| ∠BrC1C2 | 111.5° |

| ∠C1C2C3 | 115.3° |

| ∠C2C3C4 | 112.8° |

This interactive table is based on data from analogous compounds. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high-accuracy approach to studying molecular systems. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to refine the understanding of energy landscapes. researchgate.net

For this compound, ab initio calculations are crucial for accurately determining the relative energies of different conformers (e.g., anti and gauche forms) and the energy barriers to internal rotation. researchgate.net These calculations have been successfully applied to related molecules like 2-chloropropane (B107684) to determine equilibrium geometries and rotational barriers. cdnsciencepub.com

A significant application of ab initio methods for this compound has been in conjunction with vibrational spectroscopy. Researchers have correlated the observed C-D stretching frequencies with C-D bond lengths calculated using ab initio methods. aip.org This correlation demonstrates that subtle changes in the local conformation of the alkyl chain lead to measurable differences in both the vibrational spectrum and the calculated bond length, providing a powerful synergy between theory and experiment. aip.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the time-evolution of a molecular system, allowing for the exploration of its accessible conformational space. numberanalytics.com MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov

For this compound, MD simulations can be used to study the dynamics of conformational changes. The pentyl chain can adopt various conformations through rotation around its C-C single bonds. The most stable conformers are typically the all-trans (anti) form and various gauche forms. MD simulations can determine the population distribution of these conformers at a given temperature and the rates of interconversion between them. researchgate.netnumberanalytics.com

Studies on similar molecules, such as 1-bromobutane at a water/oil interface, have used MD to understand its orientation and behavior in complex environments. nih.gov For this compound, MD could similarly be used to simulate its behavior in different solvents or at interfaces, providing a molecular-level understanding of its interactions and dynamics. acs.org

Prediction and Simulation of Spectroscopic Properties

Computational methods are indispensable for interpreting experimental spectra. By simulating spectra from first principles, ambiguities in band assignments can be resolved, and the relationship between structure and spectroscopic observables can be clarified.

The vibrational spectra (Infrared and Raman) of this compound have been studied to examine the correlation between isolated C–D stretching and CHD rocking vibrations and the local conformation of the alkyl chain. aip.orgnumberanalytics.com The selective deuteration at the C1 position creates a spectroscopic window, as the C-D stretching frequency is well-separated from C-H stretching frequencies, making it a clean probe of the local environment.

The conformational polymorphism of 1-bromopentane (B41390) in its crystalline solid state allows for unambiguous assignment of observed vibrational bands to specific conformers. aip.orgnumberanalytics.com DFT and ab initio calculations are used to compute the harmonic vibrational frequencies and intensities for each stable conformer. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. The excellent agreement between the calculated and experimental spectra allows for confident assignment of the observed bands.

Table 2: Correlation of Observed C-D Stretching Frequency with Local Conformation in this compound (Based on findings from Snyder and Srivatsavoy)

| Conformation | Observed C-D Stretch (cm⁻¹) | Description |

| Trans (T) | ~2170 | C-D bond is trans to the C-C bond. |

| Gauche (G) | ~2155 | C-D bond is gauche to the C-C bond. |

This interactive table highlights the sensitivity of the C-D vibrational probe to the molecular conformation. aip.orgnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), aiding in spectral assignment and conformational analysis. auremn.org.br

For this compound, DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ²H chemical shifts. mdpi.com Deuterium substitution has several effects on the NMR spectra. In the ¹H NMR spectrum, the signal for the proton at C1 disappears and is replaced by a signal in the ²H spectrum. magritek.com The chemical shifts in ¹H and ²H NMR are nearly identical, with minor differences due to isotope effects. sigmaaldrich.com Furthermore, protons on the adjacent carbon (C2) will experience a change in their splitting pattern due to coupling with deuterium (spin I=1) instead of protium (spin I=1/2). magritek.com

Calculations can model these effects precisely. By computing the nuclear shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). savemyexams.com These predictions are invaluable for confirming the identity of the deuterated compound and for analyzing its conformational equilibrium in solution. auremn.org.brstudymind.co.uk

Modeling of Kinetic Isotope Effects and Reaction Pathways

Theoretical and computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms, particularly for understanding the influence of isotopic substitution on reaction rates. In the case of this compound, computational modeling is essential for predicting and interpreting kinetic isotope effects (KIEs) and for elucidating the potential reaction pathways, such as nucleophilic substitution (S_N2 and S_N1) and elimination (E2).

The primary method for these theoretical investigations is quantum mechanics, with Density Functional Theory (DFT) being a widely used approach due to its balance of computational cost and accuracy. mdpi.comresearchgate.net High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory can also be employed for more precise energy calculations. peerj.com These computational models allow for the detailed examination of the potential energy surface of a reaction, including the structures and energies of reactants, transition states, and products. researchgate.net

Modeling Kinetic Isotope Effects

The kinetic isotope effect is defined as the ratio of the rate constant of the reaction with the lighter isotope (k_H) to that of the heavier isotope (k_D). libretexts.org For this compound, the focus is on the secondary kinetic isotope effect (SKIE), as the deuterium is not at a bond that is typically broken in the rate-determining step of substitution reactions. ias.ac.in

The origin of the KIE is primarily attributed to the differences in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. princeton.edubaranlab.org The C-H bond has a higher vibrational frequency and thus a higher ZPE than the C-D bond. princeton.edu The magnitude of the KIE is determined by the change in these ZPE differences between the ground state and the transition state. princeton.edu

Computational models are used to calculate the vibrational frequencies of the reactant (1-bromopentane and this compound) and the transition state for a given reaction. From these frequencies, the ZPEs can be determined, and the KIE can be predicted.

Modeling Reaction Pathways

1-Bromopentane, as a primary alkyl halide, is expected to predominantly undergo an S_N2 reaction. masterorganicchemistry.comembibe.com However, under certain conditions, S_N1 and elimination reactions can also occur. Computational modeling can help to determine the most favorable reaction pathway by calculating the activation energies for each potential mechanism.

S_N2 Pathway: In an S_N2 reaction, a nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com Computational modeling of the S_N2 transition state for this compound would involve optimizing the geometry of the pentacoordinate carbon center. The calculated SKIE for an S_N2 reaction is typically close to unity or slightly inverse (k_H/k_D < 1), often attributed to steric effects where the smaller C-D bond can be more easily accommodated in the crowded transition state. ias.ac.in

S_N1 Pathway: The S_N1 mechanism involves the formation of a carbocation intermediate. While less likely for a primary halide, theoretical models can explore its feasibility. The transition state for the rate-determining step is the formation of the carbocation. The change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate leads to a normal SKIE (k_H/k_D > 1). ias.ac.in

E2 Pathway: In an E2 elimination, a base removes a proton from the carbon adjacent to the leaving group. For 1-bromopentane, this would involve the removal of a proton from the C2 position. Since the deuterium in this compound is on the C1 carbon, a primary KIE would not be observed for the most common E2 pathway. However, computational models can still be used to calculate the activation energy for this pathway and compare it to the substitution pathways.

Hypothetical Research Findings

A theoretical study on the reaction of this compound with a nucleophile, for example, the cyanide ion (CN⁻), could yield the following type of data. The calculations would likely be performed using a DFT method, such as B3LYP, with a suitable basis set.

| Reaction Pathway | Reactant | Activation Energy (ΔG‡) |

|---|---|---|

| S_N2 | 1-Bromopentane | 22.5 |

| This compound | 22.6 | |

| S_N1 | 1-Bromopentane | 35.8 |

| This compound | 35.5 |

Based on these hypothetical activation energies, the S_N2 pathway is clearly favored due to its significantly lower energy barrier.

| Reaction Pathway | Calculated k_H/k_D | Interpretation |

|---|---|---|

| S_N2 | 0.98 | Inverse KIE, consistent with a crowded transition state. |

| S_N1 | 1.15 | Normal KIE, consistent with rehybridization from sp³ to sp². |

Applications of 1 Bromopentane 1 D1 in Specific Chemical Research Contexts

As a Mechanistic Probe in Complex Organic Transformations

1-Bromopentane-1-d1 serves as a valuable mechanistic probe in the study of complex organic transformations. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position allows researchers to investigate the intricacies of reaction mechanisms, particularly in distinguishing between different pathways. This is primarily achieved through the study of kinetic isotope effects (KIEs), where the rate of a reaction involving the deuterated compound is compared to that of its non-deuterated counterpart.

A significant application of this is in understanding nucleophilic substitution reactions. pearson.com For instance, by tracking the fate of the deuterium label in the products, chemists can elucidate whether a reaction proceeds via an S"N1 or S"N2 mechanism. In an S"N2 reaction, the nucleophile attacks the carbon center, and the leaving group departs simultaneously, leading to an inversion of stereochemistry. The presence of deuterium at the reaction center would influence the reaction rate due to the difference in vibrational frequencies of the C-D versus C-H bond, a phenomenon that can be measured and analyzed. In contrast, an S"N1 reaction involves the formation of a carbocation intermediate. The fate of the deuterium label in the products can help confirm the presence and rearrangement of such intermediates. nsf.gov

Furthermore, this compound can be employed to probe rearrangement reactions that may occur via carbocation intermediates. nsf.gov The position of the deuterium atom in the final product distribution can provide clear evidence for or against proposed rearrangement pathways, such as hydride or alkyl shifts. These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient and selective synthetic routes. The development of mechanistic probes, including isotopically labeled compounds, is essential for advancing the understanding of asymmetric reactions and transition state structures. nih.gov

Table 1: Application of this compound as a Mechanistic Probe

| Research Area | Mechanistic Question | Role of this compound |

| Nucleophilic Substitution | Distinguishing between S"N1 and S"N2 pathways. | The kinetic isotope effect on the C-Br bond cleavage helps to elucidate the transition state. |

| Carbocation Rearrangements | Tracing the movement of atoms or groups during a reaction. | The final position of the deuterium atom indicates whether a rearrangement has occurred. |

| Elimination Reactions | Determining the stereochemistry and regioselectivity of the reaction. | The isotopic label can help to differentiate between E1 and E2 mechanisms. |

Role in the Synthesis of Other Deuterium-Labeled Organic Molecules

This compound is a key starting material for the synthesis of a variety of other deuterium-labeled organic molecules. researchgate.net Its utility stems from the reactivity of the carbon-bromine bond, which allows for its conversion into a wide range of functional groups while retaining the deuterium label at a specific position. This targeted labeling is of great importance for various applications in medicinal chemistry and materials science. rsc.orgzeochem.com

One of the most common applications is in the preparation of deuterated Grignard reagents. The reaction of this compound with magnesium metal yields 1-pentyl-1-d1-magnesium bromide. This organometallic compound is a powerful nucleophile and can be used to introduce the deuterated pentyl group into a wide array of molecules by reacting it with electrophiles such as aldehydes, ketones, and esters. pearson.com

Moreover, this compound can participate in various coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. rsc.org These reactions are fundamental in organic synthesis for constructing more complex molecular architectures. By using the deuterated starting material, chemists can selectively introduce a deuterium atom into a specific position of a larger, more intricate molecule. This method is invaluable for creating labeled internal standards for mass spectrometry, which are crucial for accurate quantification in pharmacokinetic studies. princeton.edu

Table 2: Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type |

| Grignard Formation | Mg, ether | Deuterated Grignard reagent |

| Coupling Reactions | Pd catalyst, organometallic reagent | Deuterated alkanes, alkenes, or alkynes |

| Substitution Reactions | Nucleophiles (e.g., CN-, N3-) | Deuterated nitriles, azides, etc. |

Utilization in Biosynthetic Pathway Elucidation (Non-Clinical Contexts)

The use of isotopically labeled compounds is a cornerstone of research aimed at elucidating biosynthetic pathways. frontiersin.orgd-nb.info this compound, after appropriate chemical modification to a suitable precursor, can be used as a tracer to follow the intricate enzymatic steps that lead to the formation of natural products. plos.org

Isotopic Labeling for Tracing Metabolite Pathways

In this approach, a deuterated precursor derived from this compound is introduced to a biological system, such as a cell culture or a whole organism. doi.orgspringernature.com The organism's metabolic machinery then incorporates this labeled precursor into its natural products. By isolating the final metabolites and analyzing them using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the position and extent of deuterium incorporation. bitesizebio.comnih.gov

This information provides direct evidence for the involvement of the precursor in the biosynthetic pathway and can reveal the sequence of enzymatic reactions. researchgate.netresearchgate.net For example, if the deuterium label from the initial precursor is found in a specific position in the final natural product, it confirms the proposed biosynthetic connection. The absence or scrambling of the label can also provide valuable insights, suggesting alternative pathways or unexpected enzymatic reactions.

Spectroscopic Studies of Isotope-Sensitive Biomolecular Interactions

The presence of a deuterium atom in a molecule can subtly alter its spectroscopic properties, a phenomenon that can be exploited to study biomolecular interactions. researchgate.netacs.org Techniques such as NMR spectroscopy are particularly sensitive to isotopic substitution. tu.ac.th For instance, the replacement of a proton with a deuteron (B1233211) can lead to noticeable changes in the NMR spectrum, which can be used to probe the local environment of the labeled site within a biomolecule-ligand complex.

By observing how the NMR signals of a deuterated ligand (synthesized from this compound) change upon binding to a protein or other biomolecule, researchers can gain information about the binding site's structure and dynamics. researchgate.net This can help to identify key interactions between the ligand and the biomolecule, providing valuable data for drug design and the study of enzyme mechanisms. Furthermore, isotope effects can be observed in other spectroscopic techniques, such as infrared (IR) spectroscopy, where the C-D vibrational frequency is different from the C-H frequency. researchgate.net These shifts can be used to study changes in bonding and conformation upon biomolecular interaction.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies using 1-Bromopentane-1-d₁?

- Methodological Answer :

- Novelty : Focus on understudied applications, such as isotopic tracing in atmospheric chemistry or metabolic pathways.

- Ethics : Ensure compliance with chemical safety regulations (e.g., REACH) and minimize environmental release via closed-loop systems .

- Relevance : Align with funding priorities (e.g., NSF grants for sustainable chemistry) by emphasizing green synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.